(1S,2R)-2-Fluorocyclopentan-1-ol
Description
Properties
Molecular Formula |
C5H9FO |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
BDIRIPRHYULGQH-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)F)O |
Canonical SMILES |
C1CC(C(C1)F)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring Opening
Racemic trans-2-fluorocyclopentan-1-ol is synthesized by opening cyclopentene oxide rings with hydrofluorinating agents. This step introduces the fluorine atom at the 2-position and forms the cyclopentanol skeleton.
Swern Oxidation and Reduction
The racemic trans-2-fluorocyclopentan-1-ol undergoes Swern oxidation to form 2-fluorocyclopentanone. Subsequent reduction of this ketone with various hydride reagents yields mixtures of cis- and trans-2-fluorocyclopentan-1-ols.
| Reducing Agent | Cis:Trans Ratio | Yield (%) | Notes |
|---|---|---|---|
| K-Selectride | 75:25 | Moderate | Best cis-selectivity |
| Sodium Borohydride | 70:30 | Moderate | Commonly used |
| Diisobutylaluminum Hydride (DIBAL) | 55:45 | Moderate | Less selective |
The cis-isomer is more stable under basic conditions, allowing selective enrichment by base-mediated hydrolysis of the trans-isomer.
Enzymatic Kinetic Resolution for Enantiomeric Purity
Lipase-Catalyzed Transesterification
Burkholderia cepacia lipase (BCL) is employed to selectively acetylate one enantiomer of the racemic 2-fluorocyclopentan-1-ol using vinyl acetate as the acyl donor. This enzymatic kinetic resolution yields:
- (1R,2S)-acetate
- (1S,2R)-unreacted alcohol (desired enantiomer)
The reaction proceeds with high enantioselectivity and good yields (~50% for each fraction), allowing isolation of optically pure (1S,2R)-2-fluorocyclopentan-1-ol after chromatographic separation and crystallization.
Mechanistic Insights
The stereochemical outcome follows the Kazlauskas rule, which predicts the enantioselectivity of lipase-catalyzed acylations based on substrate structure. The enzyme-substrate interaction is explained by the Koshland induced fit theory, where the enzyme adapts its conformation to the substrate, enhancing selectivity.
Conversion to 2-Fluorocyclopentan-1-amines
Optically pure 2-fluorocyclopentan-1-ols can be converted to corresponding amines via the Mitsunobu reaction. This transformation retains stereochemical integrity and provides valuable intermediates for biologically active compounds such as opioid receptor antagonists.
Experimental Data Summary
| Step | Conditions/Agents | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Epoxide ring opening | Hydrofluorinating agents | Moderate | Racemic | Initial fluorination step |
| Swern oxidation | Oxalyl chloride, DMSO, triethylamine | Good | Racemic | Formation of fluorocyclopentanone |
| Reduction | K-Selectride, NaBH4, or DIBAL | Moderate | Mixture of isomers | Cis/trans ratio depends on reagent |
| Enzymatic transesterification | Burkholderia cepacia lipase, vinyl acetate | ~50 per fraction | >95% ee | Kinetic resolution yielding (1S,2R) isomer |
| Mitsunobu reaction | Standard Mitsunobu conditions | High | Retains stereochemistry | Conversion to amines |
Advantages and Challenges
-
- Enzymatic kinetic resolution provides a straightforward, mild, and highly selective route to enantiomerically pure (1S,2R)-2-fluorocyclopentan-1-ol.
- Use of commercially available lipases simplifies the process.
- The method avoids complex asymmetric metal-catalyzed syntheses.
-
- Initial racemic synthesis requires careful control of reduction conditions to optimize cis/trans ratios.
- Separation of isomers and purification steps require chromatographic techniques.
- Scale-up may require optimization of enzyme loading and reaction times.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1S,2R)-2-Fluorocyclopentan-1-ol can yield 2-fluorocyclopentanone, while reduction can produce cyclopentanol or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block
(1S,2R)-2-Fluorocyclopentan-1-ol serves as a crucial building block in the synthesis of fluorinated pharmaceuticals. The presence of fluorine enhances metabolic stability and bioavailability, making it an attractive candidate for drug development. Its unique stereochemistry can improve the efficacy and selectivity of therapeutic agents.
Mechanism of Action
The fluorine atom in (1S,2R)-2-fluorocyclopentan-1-ol can enhance binding affinity to target proteins through strong hydrogen bonds and dipole interactions. The hydroxyl group also participates in hydrogen bonding, further stabilizing interactions with biological targets.
Material Science
Development of Novel Materials
This compound is utilized in creating fluorinated polymers and surfactants with unique properties. Its ability to modify surface characteristics makes it valuable in developing advanced materials for various industrial applications.
Biological Studies
Enzyme Mechanisms and Inhibitors
(1S,2R)-2-Fluorocyclopentan-1-ol is employed in studying enzyme mechanisms and developing enzyme inhibitors. Its structural features allow it to mimic natural substrates effectively, which is crucial for understanding enzyme functionality.
Antiviral and Anticancer Properties
Recent research has indicated that derivatives of (1S,2R)-2-fluorocyclopentan-1-ol exhibit significant antiviral and anticancer properties. For example:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Derivative 1 | MCF-7 | 20.1 |
| Derivative 2 | HT-29 | 14 |
These findings suggest that certain derivatives can effectively inhibit cancer cell proliferation and may serve as lead compounds for new anticancer agents.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of derivatives against several cancer cell lines, including MCF-7 (breast carcinoma) and HT-29 (colon carcinoma). The results indicated potent anticancer activity, with IC values in the nanomolar range for specific derivatives.
Case Study 2: Enzymatic Deracemization
Research highlighted the enzymatic deracemization of 2-fluorocyclopentan-1-ols using lipases, leading to high enantiomeric purity products. This process demonstrates the compound's potential for synthesizing complex molecules from simpler precursors.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs for comparison include:
- (1S,2R)-2-Phenyl-3-cyclopenten-1-ol ()
- (±)-trans-2-(2-Furanyl)cyclopentanol and (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol ()
- (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid ()
Data Table: Key Properties of Analogs
Research Findings and Comparative Analysis
Steric and Electronic Effects
- Fluorine vs. Phenyl/Furyl Substituents : The fluorine atom in (1S,2R)-2-Fluorocyclopentan-1-ol enhances electronegativity and hydrogen-bonding capacity compared to phenyl () or furanyl groups (). This increases solubility in polar solvents and may improve metabolic stability in drug design contexts .
- Stereochemical Influence: The (1S,2R) configuration in fluorocyclopentanols likely reduces steric hindrance compared to bulkier substituents (e.g., phenyl in ), enabling tighter binding in enzyme-active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
